Piperazin-1-ylacetonitrile hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

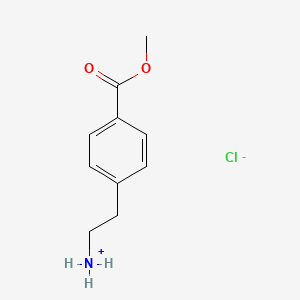

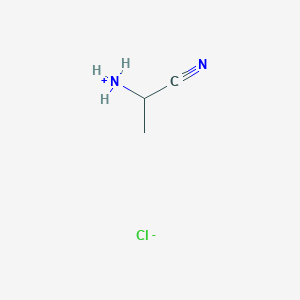

Piperazin-1-ylacetonitrile hydrochloride is a chemical compound with the molecular formula C6H12ClN3 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . These approaches provide attractive new avenues for the synthesis of defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The InChI representation of the molecule isInChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H .

科学研究应用

Medicinal Chemistry and Drug Discovery

Piperazines play a crucial role in drug development due to their prevalence in FDA-approved drugs. Piperazin-1-ylacetonitrile hydrochloride can serve as a building block for novel drug candidates. Its structural features, including the 1,4-relationship of the two nitrogen atoms in the six-membered ring, contribute to improved pharmacological profiles. Researchers can explore its potential as anxiolytics, antivirals, cardioprotectants, anticancer agents, and antidepressants .

C–H Functionalization

Recent advances in synthetic methods have enabled the functionalization of carbon atoms in the piperazine ring. Researchers can modify this compound through C–H functionalization, expanding the toolbox for creating diverse substitution patterns. These approaches provide new avenues for designing drug candidates with specific properties .

Photoredox Chemistry

Photoredox reactions offer a powerful tool for functionalizing piperazines. Researchers can explore light-induced transformations of this compound, leading to novel derivatives with unique properties .

Heterocyclic Chemistry

Piperazines belong to the class of N-heterocycles. Investigating the reactivity of this compound in heterocyclic syntheses can yield valuable insights for designing bioactive compounds .

Spiropiperidines and Condensed Piperidines

Researchers can explore the synthesis of spiropiperidines and condensed piperidines using this compound as a precursor. These compounds have diverse applications in materials science, catalysis, and medicinal chemistry .

Parallel Solid-Phase Synthesis

Parallel solid-phase synthesis methods can be employed to create libraries of piperazine derivatives, including those derived from this compound. These libraries facilitate high-throughput screening for potential drug candidates .

作用机制

Target of Action

Piperazin-1-ylacetonitrile hydrochloride is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used as a medication to treat roundworm and pinworm . The primary targets of piperazine compounds are parasites, which they paralyze, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . This paralysis is likely achieved through the compound’s interaction with GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine, a related compound, is known to affect the gabaergic system, which plays a crucial role in the nervous system’s function .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of the action of this compound is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This results in the effective treatment of infections caused by roundworm and pinworm .

属性

IUPAC Name |

2-piperazin-1-ylacetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYJZJKZPPCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044707-17-6 |

Source

|

| Record name | 1-Piperazineacetonitrile, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044707-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

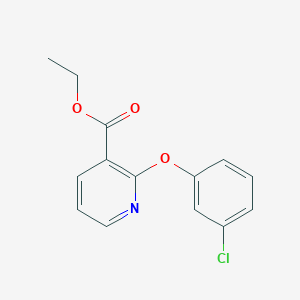

![Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate](/img/structure/B7817561.png)

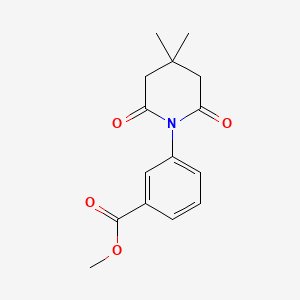

![8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B7817597.png)

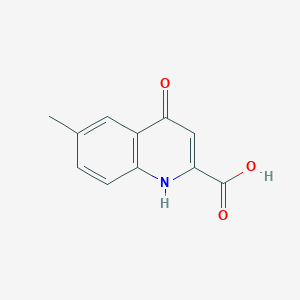

![(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate](/img/structure/B7817598.png)

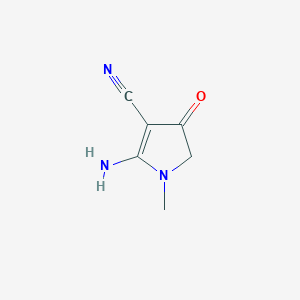

![3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid](/img/structure/B7817642.png)